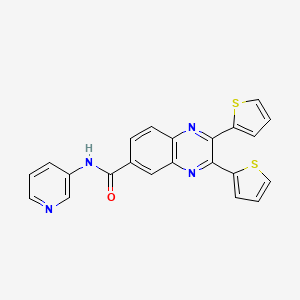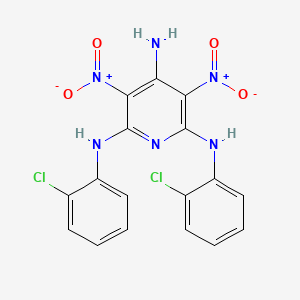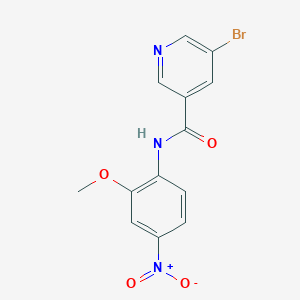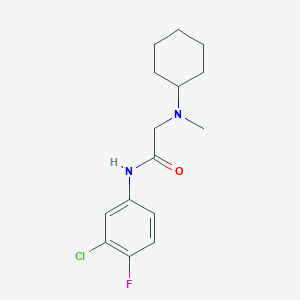
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential as a cancer therapy.
作用機序
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that are involved in cell proliferation and survival. This leads to a decrease in cancer cell growth and an increase in cancer cell death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). Additionally, it has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy.
実験室実験の利点と制限
One advantage of using N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 in lab experiments is its potency and selectivity for the EGFR. This allows researchers to study the specific effects of EGFR inhibition on cancer cells. However, one limitation is that N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 is a small molecule and may not be suitable for in vivo studies.
将来の方向性
There are a number of future directions for research on N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035. One area of interest is the development of new analogs that may have improved potency and selectivity for the EGFR. Additionally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a combination therapy with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the potential of N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 as a therapy for other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to EGFR signaling pathways.
合成法
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with 2-thiophenecarboxylic acid, followed by reduction with zinc and hydrochloric acid. The resulting intermediate is then reacted with 2-bromo-3-thiophenecarboxylic acid to yield N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035.
科学的研究の応用
N-3-pyridinyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide 153035 has been widely studied for its potential as a cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-22(24-15-4-1-9-23-13-15)14-7-8-16-17(12-14)26-21(19-6-3-11-29-19)20(25-16)18-5-2-10-28-18/h1-13H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMIMKYFLBDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)




![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)

![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)